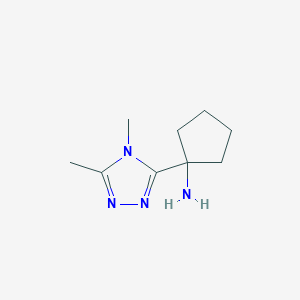
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with cyclopentanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-4H-1,2,4-triazole
- 1,2,4-Triazole
- 1-Methylimidazole
Comparison: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine stands out due to its unique combination of a triazole ring and a cyclopentane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other triazole derivatives, it offers enhanced stability and reactivity, making it suitable for more diverse and demanding applications.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3 |
Clé InChI |
IWGCOGOCVMYHGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


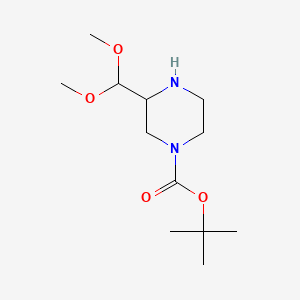
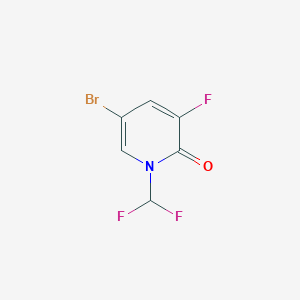
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
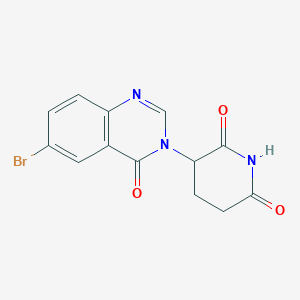
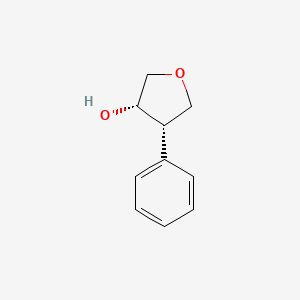

amine hydrochloride](/img/structure/B13475559.png)
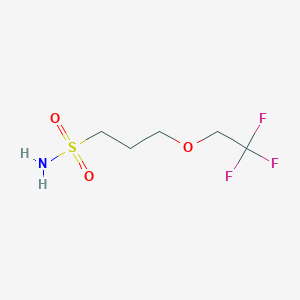
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
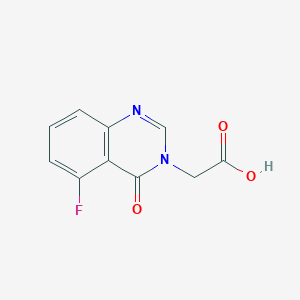
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
